Azoxymethane
Overview
Description
Azoxymethane is a chemical compound known for its potent carcinogenic and neurotoxic properties. It is the oxide of azomethane and is particularly effective in inducing colon carcinoma in laboratory animals . The compound is widely used in biological research to study cancer initiation, progression, and prevention, especially in the colon .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azoxymethane can be synthesized through the oxidation of azomethane. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories due to its specialized applications. The production process involves stringent safety protocols given its carcinogenic nature .
Chemical Reactions Analysis
Types of Reactions: Azoxymethane undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other reactive intermediates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
Azoxymethane is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the mechanisms of chemical carcinogenesis and the effects of various chemical agents on DNA.
Biology: Investigating the biological pathways involved in cancer development and progression.
Medicine: Developing and testing potential chemopreventive agents and therapeutic strategies for colon cancer.
Industry: Used in the development of animal models for cancer research and testing the efficacy of new drugs.
Mechanism of Action
Azoxymethane exerts its effects primarily through the formation of DNA adducts. It is metabolized in the liver by the cytochrome P450 enzyme system, particularly the CYP2E1 isoform, into methylazoxymethanol. This metabolite then induces the formation of O6-methylguanine in DNA, leading to G→A transitions and subsequent tumor formation . The compound’s carcinogenicity is attributed to its ability to cause specific gene mutations and disrupt normal cellular processes .
Comparison with Similar Compounds
Dimethylhydrazine: Another potent carcinogen used in cancer research.
Methylazoxymethanol: A metabolite of azoxymethane with similar carcinogenic properties.
N-Nitrosamines: A class of compounds known for their carcinogenic effects.
Uniqueness of this compound: this compound is unique due to its specific application in inducing colon carcinoma in laboratory animals. Its ability to form DNA adducts and cause specific gene mutations makes it a valuable tool in cancer research. Unlike some other carcinogens, this compound’s effects are well-characterized, allowing for detailed studies on the mechanisms of carcinogenesis and the development of preventive strategies .
Properties
IUPAC Name |
methyl-methylimino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKHGXRMXWHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=[N+](C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020124, DTXSID70860350 | |
Record name | Azoxymethane | |
Source | EPA DSSTox | |
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Record name | (Methyl-ONN-azoxy)methane | |
Source | EPA DSSTox | |
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Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxymethane is a clear oily liquid. (NTP, 1992) | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
208 °F at 760 mmHg (NTP, 1992) | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25843-45-2, 54168-20-6 | |
Record name | AZOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Azoxymethane | |
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Record name | (E)-Methylazoxymethane | |
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Record name | AZOXYMETHANE | |
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Record name | Azoxymethane | |
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Record name | Azoxymethane | |
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Record name | AZOXYMETHANE | |
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